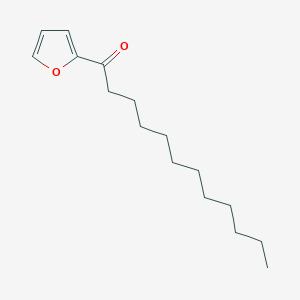

1-(Furan-2-YL)dodecan-1-one

Description

1-(Furan-2-yl)dodecan-1-one is an aryl alkanone compound featuring a 12-carbon aliphatic chain (dodecanone) linked to a furan-2-yl moiety. Compounds with similar backbones, such as phenyl- or naphthyl-substituted dodecanones, are synthesized via Friedel-Crafts acylation (e.g., ) and exhibit diverse biological and physicochemical characteristics. The furan ring introduces unique electronic effects due to its oxygen atom, distinguishing it from purely aromatic or substituted phenyl analogs.

Propriétés

Numéro CAS |

6790-18-7 |

|---|---|

Formule moléculaire |

C16H26O2 |

Poids moléculaire |

250.38 g/mol |

Nom IUPAC |

1-(furan-2-yl)dodecan-1-one |

InChI |

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-12-15(17)16-13-11-14-18-16/h11,13-14H,2-10,12H2,1H3 |

Clé InChI |

BCYRZOFMIFVHTG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCC(=O)C1=CC=CO1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(Furan-2-YL)dodecan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-furyl lithium with dodecanoyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen, and requires a solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of 1-(Furan-2-YL)dodecan-1-one often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions between furan derivatives and long-chain acyl chlorides. The process is optimized to ensure high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(Furan-2-YL)dodecan-1-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carbonyl group in the dodecanone chain can be reduced to form alcohols.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furans.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Alcohols and reduced ketones.

Substitution: Substituted furans with various functional groups.

Applications De Recherche Scientifique

1-(Furan-2-YL)dodecan-1-one has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mécanisme D'action

The mechanism of action of 1-(Furan-2-YL)dodecan-1-one is largely dependent on its chemical structure. The furan ring can interact with various biological targets through π-π interactions and hydrogen bonding. The carbonyl group in the dodecanone chain can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenyl Dodecanones

1-(2,6-Dihydroxyphenyl)dodecan-1-one

- Structure : A dihydroxyphenyl group replaces the furan ring.

- Physical Properties: Melting point = 61–62°C (higher than non-polar analogs due to hydrogen bonding) .

- Spectroscopy: IR: Strong C=O stretch at 1635 cm⁻¹; phenolic -OH stretches at ~3300 cm⁻¹ . MS: Base peak at m/z 137 (carbonylic cleavage) .

- Biological Activity : Exhibits antituberculosis and antinematodal properties .

1-(2,4,6-Trihydroxyphenyl)dodecan-1-one (Compound 15)

- Structure : Additional hydroxyl group at the 4-position.

- Biological Activity : Enhanced antituberculosis activity compared to dihydroxy analogs due to increased polarity and hydrogen-bonding capacity .

1-(4-Bromophenyl)dodecan-1-one

Naphthyl and Heterocyclic Dodecanones

1-(6-Bromonaphthalen-2-yl)dodecan-1-one (Compound 2)

- Structure : Naphthalene ring with bromine substituent.

- Synthesis : Prepared via Friedel-Crafts acylation using nitrobenzene as a solvent and AlCl₃ as a catalyst (56% yield) .

- Applications: Potential use in materials science due to extended π-conjugation .

1-(6-N-Methylpiperazino-naphthalen-2-yl)dodecan-1-one (PIPEL, Compound 4)

Furan-Containing Analogs

1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one

- Structure : Bifuran system with acetyl group.

1-(Furan-2-yl)-5-methylhex-1-en-3-one

- Structure : Unsaturated ketone with a furan ring.

- Reactivity: Conjugated enone system enables participation in Diels-Alder reactions or Michael additions .

Heteroatom-Substituted Dodecanones

1-(Piperidin-1-yl)dodecan-1-one

- Structure : Piperidine ring replaces the aromatic group.

Comparative Analysis Table

Key Findings and Implications

- Structural Effects: Electron-rich groups (e.g., hydroxyl in phenyl derivatives) enhance polarity and biological interactions, while electron-withdrawing groups (e.g., bromine) alter electronic reactivity . Furan vs.

- Biological Relevance: Hydroxyl-substituted phenyl dodecanones show pronounced antituberculosis activity, suggesting that polar substituents enhance target binding .

- Synthetic Flexibility: Friedel-Crafts acylation is versatile for aryl dodecanones, but heterocyclic variants (e.g., PIPEL) require tailored catalytic methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.